VD2173

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

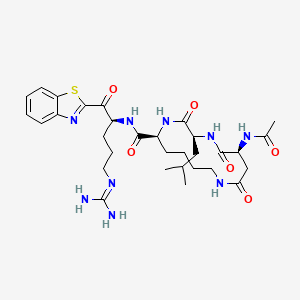

Molecular Formula |

C31H45N9O6S |

|---|---|

Molecular Weight |

671.8 g/mol |

IUPAC Name |

(3S,6S,14S)-6-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |

InChI |

InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1 |

InChI Key |

IWSNQHXPYYMOLJ-MLCQCVOFSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

Canonical SMILES |

CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Foundational & Exploratory

Biological effects of 100,000 IU vitamin D3 supplementation

An In-depth Technical Guide on the Biological Effects of 100,000 IU Vitamin D3 Supplementation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

High-dose vitamin D3 supplementation, particularly single bolus doses of 100,000 IU, is a strategy employed to rapidly correct vitamin D deficiency. This technical guide provides a comprehensive overview of the biological effects of such a dosage, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacokinetics, physiological responses, and safety profile of high-dose vitamin D3 administration.

Quantitative Effects on Vitamin D Metabolites and Key Biomarkers

Supplementation with 100,000 IU of vitamin D3 leads to significant and rapid changes in the serum concentrations of vitamin D metabolites and related biomarkers. The following tables summarize the quantitative data from key studies.

Table 1: Changes in Serum Vitamin D Metabolites 4 Weeks After a Single Oral Dose of 100,000 IU Vitamin D3 [1][2]

| Metabolite | Baseline (Mean ± SD) | 4 Weeks Post-Supplementation (Mean ± SD) | Mean Change (± SD) | P-value |

| 25(OH)D3 (nmol/L) | 38.9 ± 9.9 | 78.9 ± 16.8 | +40.0 ± 15.5 | <0.001 |

| 1,25(OH)2D3 (pmol/L) | 105.8 ± 30.4 | 134.8 ± 35.4 | +29.0 ± 35.6 | <0.001 |

| 24,25(OH)2D3 (nmol/L) | 2.9 ± 1.1 | 6.8 ± 2.0 | +3.9 ± 1.8 | <0.001 |

| 3-epi-25(OH)D3 (nmol/L) | 1.5 ± 0.7 | 3.5 ± 1.2 | +2.0 ± 1.1 | <0.001 |

Data from a study involving 52 participants receiving a single 100,000 IU dose of vitamin D3.[2]

Table 2: Effects on a-hydroxyvitamin D [25(OH)D] Levels in Various Studies

| Study Population | Intervention | Duration | Baseline 25(OH)D (Mean) | Peak/Follow-up 25(OH)D (Mean) | Reference |

| Adults with Vitamin D Insufficiency | Single 100,000 IU oral dose | 4 weeks | 38.9 nmol/L | 78.9 nmol/L | [1][2] |

| Older Adults | 100,000 IU once per month | 3.3 years | ~24 ng/mL (Placebo: ~24 ng/mL) | 51.6 ng/mL (Placebo: ~25.3 ng/mL) | |

| Statin-Intolerant, Vitamin D-Deficient Patients | 50,000-100,000 IU/week | 6 months | 21 ng/mL (median) | 46 ng/mL (median) | |

| Healthcare Workers | 100,000 IU bolus + 10,000 IU/week | ~45 days | ~55 nmol/L | ~100 nmol/L |

Table 3: Impact on Serum Calcium and Parathyroid Hormone (PTH)

| Study Population | Intervention | Duration | Change in Serum Calcium | Change in Serum PTH | Reference |

| Adults with Vitamin D Insufficiency | Single 100,000 IU oral dose | 4 weeks | No significant change | Significant decrease (-2.6 ± 13 ng/L) | |

| Statin-Intolerant, Vitamin D-Deficient Patients | 50,000-100,000 IU/week | 6-12 months | No significant change | Not reported | |

| Older Adults | 100,000 IU once per month | 3.3 years | Not specified, no difference in adverse events | Not reported |

Experimental Protocols

Understanding the methodologies of key experiments is crucial for interpreting the data. Below are detailed protocols from a representative study investigating the effects of a single 100,000 IU dose of vitamin D3.

2.1. Study Design: Randomized, Double-Blind, Placebo-Controlled Trial

-

Objective: To investigate the effect of a single high dose of vitamin D3 on the circulating concentrations of 25(OH)D3 and its metabolites in individuals with vitamin D insufficiency.

-

Participants: 107 healthy adults (aged 20-50 years) with self-perceived fatigue and serum 25(OH)D3 levels <50 nmol/L.

-

Intervention: Participants were randomized to receive either a single oral dose of 100,000 IU of cholecalciferol (vitamin D3) (n=52) or a matching placebo (n=55).

-

Data Collection: Blood samples were collected at baseline and 4 weeks after supplementation.

-

Biochemical Analysis: Serum concentrations of 25(OH)D3, 1,25(OH)2D3, 24,25(OH)2D3, and 3-epi-25(OH)D3 were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Serum intact PTH, total calcium, and phosphate were also measured.

Signaling Pathways and Experimental Workflows

The biological effects of vitamin D3 are mediated through complex signaling pathways. High-dose supplementation initiates a cascade of events that can be visualized to better understand the process.

3.1. Vitamin D Metabolic and Signaling Pathway

The following diagram illustrates the key steps in vitamin D metabolism and its genomic signaling pathway.

Caption: Vitamin D metabolism and genomic signaling pathway.

3.2. Experimental Workflow for a High-Dose Vitamin D3 Clinical Trial

The diagram below outlines a typical workflow for a clinical trial investigating the effects of 100,000 IU vitamin D3 supplementation.

Caption: A typical experimental workflow for a high-dose Vitamin D3 clinical trial.

Discussion of Biological Effects

4.1. Pharmacokinetics and Metabolism

A single oral dose of 100,000 IU of vitamin D3 leads to a rapid and significant increase in serum 25(OH)D3, the primary indicator of vitamin D status. This is followed by a subsequent, though more modest, increase in the active hormone 1,25(OH)2D3. The supplementation also significantly increases the concentrations of the catabolite 24,25(OH)2D3 and the epimer 3-epi-25(OH)D3, indicating an upregulation of the vitamin D catabolic pathway to maintain homeostasis.

4.2. Endocrine and Skeletal System

High-dose vitamin D3 supplementation generally leads to a decrease in parathyroid hormone (PTH) levels, which is an expected physiological response to increased serum 25(OH)D3 and calcium. Most studies show no significant change in serum calcium levels, suggesting that homeostatic mechanisms effectively prevent hypercalcemia with a single 100,000 IU dose in most individuals. The long-term effects on bone mineral density and fracture risk with intermittent high-dose supplementation are still under investigation, with some studies showing no significant benefit.

4.3. Immune System

Vitamin D is a known modulator of the immune system. While a single high dose can rapidly correct deficiency, which is associated with impaired immune function, the direct impact of a 100,000 IU dose on specific immune markers and clinical outcomes like infection rates requires further research. Some studies in older adults have not found a significant improvement in immune-related parameters with high-dose supplementation.

4.4. Safety and Tolerability

Single oral doses of 100,000 IU of vitamin D3 are generally considered safe and well-tolerated in adults. Clinical studies have not reported significant adverse events or hypercalcemia with this dosage. However, it is crucial to note that chronic high-dose supplementation without medical supervision can lead to toxicity.

Conclusion

Supplementation with 100,000 IU of vitamin D3 is an effective method for rapidly increasing serum 25(OH)D3 levels in individuals with vitamin D insufficiency. This is accompanied by predictable changes in other vitamin D metabolites and a reduction in PTH, generally without affecting serum calcium. The long-term clinical benefits and the precise impact on the immune system of such a high-dose regimen require further investigation. The provided data, protocols, and pathway diagrams offer a foundational understanding for professionals in the field of vitamin D research and drug development.

References

The Impact of Calcifediol on Serum 25-Hydroxyvitamin D Levels: A Technical Overview

Disclaimer: Information regarding the specific compound "VD2173" is not publicly available. This document uses Calcifediol (25-hydroxyvitamin D3) as a substitute to provide a comprehensive technical guide in the requested format. The data and protocols presented herein pertain to Calcifediol and are intended to serve as an illustrative example.

Introduction

Calcifediol, the prohormone of the vitamin D endocrine system, is a crucial metabolite in the vitamin D metabolic pathway.[1] As the direct precursor to the biologically active form, calcitriol (1,25-dihydroxyvitamin D3), serum concentration of calcifediol (25-hydroxyvitamin D or 25(OH)D) is the primary indicator of an individual's vitamin D status.[2] This technical guide provides an in-depth analysis of the impact of exogenous calcifediol administration on serum 25(OH)D levels, summarizing key quantitative data from clinical trials, detailing relevant experimental protocols, and illustrating the underlying biological and experimental frameworks.

Quantitative Data Summary

The following tables summarize the impact of Calcifediol supplementation on serum 25-hydroxyvitamin D levels from various clinical studies.

Table 1: Comparative Efficacy of Calcifediol vs. Cholecalciferol in Raising Serum 25(OH)D Levels

| Study Population | Intervention Arms | Duration | Baseline 25(OH)D (ng/mL) | Post-Intervention 25(OH)D (ng/mL) | Key Findings |

| Postmenopausal Women | Calcifediol (0.266 mg/month) vs. Cholecalciferol (25,000 IU/month) | 4 months | Calcifediol: ~15; Cholecalciferol: ~15 | Calcifediol: ~29.9; Cholecalciferol: ~24.9 | Calcifediol was significantly more potent and faster in raising 25(OH)D levels.[1][2] |

| Healthy Postmenopausal Women | Calcifediol (20 µ g/day ) vs. Cholecalciferol (20 µ g/day ) | 4 months | ~13.2 | Calcifediol: Rapid increase; Cholecalciferol: Slow increase | Calcifediol supplementation leads to a more immediate and sustained increase in serum 25(OH)D.[3] |

| Healthy Females (50-70 years) | Calcifediol (20 µ g/day ) vs. Vitamin D3 (20 µ g/day ) | 15 weeks | Not specified | Not specified | The area under the concentration-time curve (AUC) for 25(OH)D3 was 123% higher with daily calcifediol. |

| Healthy Females (50-70 years) | Calcifediol (140 µ g/week ) vs. Vitamin D3 (140 µ g/week ) | 15 weeks | Not specified | Not specified | The AUC for 25(OH)D3 was 178% higher with weekly calcifediol. |

Table 2: Dose-Response of Calcifediol on Serum 25(OH)D Levels in Older Adults

| Intervention Group (daily) | Duration | Baseline 25(OH)D3 (nmol/L) | 25(OH)D3 at 4 weeks (nmol/L) | 25(OH)D3 at 8 weeks (nmol/L) | 25(OH)D3 at 16 weeks (nmol/L) |

| 5 µg Calcifediol | 24 weeks | ~35 | ~55 | ~65 | ~70 |

| 10 µg Calcifediol | 24 weeks | ~35 | ~70 | >75 | ~85 |

| 15 µg Calcifediol | 24 weeks | ~35 | >75 | ~85 | ~90 |

| 20 µg Vitamin D3 | 24 weeks | ~35 | ~50 | ~60 | ~70 |

Data adapted from a randomized controlled trial in older adults.

Table 3: Efficacy of Calcifediol in Young Adults with Vitamin D Deficiency

| Dosing Regimen | Duration | Baseline 25(OH)D (ng/mL) | 25(OH)D at 4 weeks (ng/mL) | 25(OH)D at 8 weeks (ng/mL) | Percentage achieving sufficiency (≥30 ng/mL) |

| 25 µ g/day Calcifediol | 8 weeks | <30 | 58.0 ± 23.6 | 76.0 ± 16.4 | 96.5% at 8 weeks |

| 50 µ g/day Calcifediol | 8 weeks | <30 | 84.0 ± 27.7 | 94.3 ± 21.8 | 97.1% at 8 weeks |

Data from an open-label, interventional trial.

Experimental Protocols

Subject Recruitment and Study Design (Illustrative Example)

This protocol is a composite representation based on typical designs of clinical trials investigating calcifediol supplementation.

-

Inclusion Criteria:

-

Adult males and postmenopausal females aged 18-75 years.

-

Serum 25(OH)D levels indicating deficiency or insufficiency (e.g., <30 ng/mL).

-

Body Mass Index (BMI) within a specified range (e.g., 18-35 kg/m ²).

-

Willingness to provide informed consent and adhere to study procedures.

-

-

Exclusion Criteria:

-

History of hypercalcemia, primary hyperparathyroidism, or conditions affecting vitamin D metabolism.

-

Use of medications known to interfere with vitamin D metabolism.

-

Severe renal or hepatic impairment.

-

Pregnancy or lactation.

-

-

Study Design:

-

A randomized, double-blind, placebo-controlled or active-comparator (e.g., cholecalciferol) design.

-

Participants are randomly assigned to receive a specific daily, weekly, or monthly dose of calcifediol or the comparator/placebo.

-

Blood samples are collected at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, 12, 16, and 24) for the analysis of serum 25(OH)D and other relevant biomarkers (e.g., parathyroid hormone, calcium).

-

Safety and tolerability are monitored throughout the trial.

-

Quantification of Serum 25-Hydroxyvitamin D by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate measurement of 25(OH)D2 and 25(OH)D3.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of serum in a microcentrifuge tube, add 100-150 µL of a precipitation reagent (e.g., acetonitrile) containing a deuterated internal standard (e.g., d6-25-hydroxyvitamin D3).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed (e.g., 5,000 g for 5 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis by LC-MS/MS.

-

-

Liquid Chromatography:

-

An ultra-high-performance liquid chromatography (UHPLC) system is used to separate 25(OH)D2 and 25(OH)D3 from other serum components.

-

The system may incorporate an online solid-phase extraction (SPE) step for sample cleanup and concentration.

-

A C18 reversed-phase column is typically used for chromatographic separation with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., formic acid).

-

-

Tandem Mass Spectrometry:

-

A triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used for detection.

-

Detection is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for 25(OH)D2, 25(OH)D3, and the internal standard are monitored for quantification.

-

Signaling Pathways and Experimental Workflows

Vitamin D Metabolism and Signaling Pathway

The following diagram illustrates the metabolic activation of vitamin D and its subsequent genomic signaling pathway.

Caption: Vitamin D metabolism and genomic signaling pathway.

Experimental Workflow for a Calcifediol Clinical Trial

The following diagram outlines a typical workflow for a clinical trial assessing the impact of calcifediol on serum 25(OH)D levels.

Caption: A typical experimental workflow for a calcifediol clinical trial.

References

Long-Term Physiological Effects of High-Dose Vitamin D3: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D3, or cholecalciferol, is a critical prohormone involved in a myriad of physiological processes, most notably calcium homeostasis and bone metabolism. While supplementation is widely advocated to prevent and treat deficiency, the long-term physiological ramifications of high-dose vitamin D3 administration remain a subject of intensive research and debate. This technical guide provides a comprehensive overview of the current understanding of the long-term effects of high-dose vitamin D3 supplementation. It synthesizes data from key clinical trials and meta-analyses, details experimental methodologies, and illustrates the core signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, offering a detailed perspective on the therapeutic and potential adverse outcomes associated with sustained high-dose vitamin D3 intake.

Introduction

Historically recognized for its role in preventing rickets, the physiological significance of vitamin D is now understood to extend far beyond bone health. The vitamin D receptor (VDR) is expressed in a wide array of tissues, indicating its involvement in regulating cellular proliferation, differentiation, and immune function.[1] This has led to investigations into the potential benefits of high-dose vitamin D3 supplementation for a variety of conditions, including autoimmune diseases, cancer, and cardiovascular disease. However, the enthusiasm for high-dose supplementation is tempered by concerns about potential toxicity, primarily hypercalcemia and its sequelae.[2][3] This guide aims to provide a detailed, evidence-based exploration of the long-term physiological effects of high-dose vitamin D3, with a focus on quantitative data, experimental design, and molecular mechanisms.

Vitamin D Metabolism and Signaling

Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and can also be obtained from dietary sources. It is biologically inert and requires two hydroxylation steps to become active. The first occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form and the best indicator of vitamin D status. The second hydroxylation occurs primarily in the kidneys, where 25(OH)D3 is converted to the biologically active hormone, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3] or calcitriol.[4]

The genomic actions of 1,25(OH)2D3 are mediated by the vitamin D receptor (VDR), a member of the nuclear receptor superfamily. Upon binding to 1,25(OH)2D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

References

Unable to Identify Molecular Targets and Cellular Pathways for "VD2173"

Following a comprehensive search of available scientific literature and databases, no information was found for a compound designated "VD2173." This prevents the fulfillment of the request for an in-depth technical guide on its molecular targets and cellular pathways.

The search for "this compound" and its potential molecular targets, mechanism of action, and associated cellular pathways did not yield any relevant results. It is possible that "this compound" may be:

-

A novel compound that has not yet been described in published scientific literature.

-

An internal drug development code that is not publicly disclosed.

-

A typographical error in the compound name.

Without any identifiable data, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact name and spelling. If the compound is an internal candidate, information will likely be restricted to internal documentation within the relevant organization.

We recommend cross-referencing the compound name with internal records or publications to ensure accuracy. Should a corrected name be available, a new search can be initiated to provide the requested technical guide.

The Immunomodulatory Landscape of Calcitriol: A Technical Guide

An in-depth exploration of the mechanisms by which the active form of Vitamin D, 1,25-dihydroxyvitamin D3 (Calcitriol), shapes the immune response. This guide is intended for researchers, scientists, and drug development professionals.

The secosteroid hormone Calcitriol, the biologically active metabolite of Vitamin D, has emerged as a potent modulator of the immune system. Beyond its classical role in calcium homeostasis, Calcitriol exerts significant influence over both the innate and adaptive immune responses. This technical guide synthesizes current understanding of the cellular and molecular mechanisms governed by Calcitriol, providing a framework for future research and therapeutic development.

Modulation of the Innate Immune System

Calcitriol plays a pivotal role in shaping the early stages of an immune response by directly influencing the differentiation and function of key innate immune cells, particularly monocytes, macrophages, and dendritic cells.

Monocyte Differentiation and Macrophage Polarization

Calcitriol is a key factor in the differentiation of monocytes into macrophages.[1][2] It promotes the maturation of these cells, leading to enhanced phagocytic capabilities and the expression of myeloid-specific antigens.[2]

Furthermore, Calcitriol influences the polarization of macrophages into distinct functional phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. While some studies suggest that Vitamin D3 may not reliably induce a classic M2 phenotype from THP-1 monocytes on its own[3], it has been shown to promote the transition from an M1 to an M2 phenotype under certain conditions.[4] Specifically, in high-glucose environments, Calcitriol upregulates M2 markers such as Mannose Receptor (MR) and Arginase-1 (Arg-1), alongside the anti-inflammatory cytokine IL-10, while downregulating M1 markers. In RAW264.7 macrophages, Calcitriol has been demonstrated to promote polarization towards the M2 phenotype by upregulating T-cell immunoglobulin-mucin-3 (Tim-3).

Table 1: Effect of Calcitriol on Macrophage Polarization Markers

| Cell Line | Treatment | Marker | Regulation | Fold Change / % Change | Reference |

| RAW264.7 | 10⁻⁷ M Calcitriol | Tim-3 | Upregulated | Dose-dependent increase | |

| RAW264.7 | 10⁻⁷ M Calcitriol | NOS2 (M1 marker) mRNA | Downregulated | Significant decrease | |

| RAW264.7 | High Glucose + 10⁻⁸ M Calcitriol | iNOS (M1 marker) | Downregulated | Significant decrease | |

| RAW264.7 | High Glucose + 10⁻⁸ M Calcitriol | MR (M2 marker) | Upregulated | Significant increase | |

| RAW264.7 | High Glucose + 10⁻⁸ M Calcitriol | Arg-1 (M2 marker) | Upregulated | Significant increase |

Dendritic Cell Maturation and Function

Calcitriol exerts a profound inhibitory effect on the maturation and activation of dendritic cells (DCs), key antigen-presenting cells that bridge the innate and adaptive immune systems. Treatment of monocyte-derived DCs with Calcitriol leads to a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules such as CD40, CD80, and CD86, as well as MHC class II. This suppression of maturation markers impairs the ability of DCs to effectively stimulate T cells.

Table 2: Impact of Calcitriol on Dendritic Cell Surface Marker Expression

| Cell Type | Treatment | Marker | Regulation | % Reduction (MFI) | Reference |

| Murine Splenic DCs | In vivo Calcitriol | CD86 | Downregulated | Significant decrease | |

| Murine Splenic DCs | In vivo Calcitriol | MHC II | Downregulated | Significant decrease | |

| Human Monocyte-Derived DCs | Calcitriol | CD83 | Downregulated | 67% (iDC), 75% (LmDC) | |

| Human Monocyte-Derived DCs | Calcitriol | CD40 | Downregulated | 67% (iDC), 64% (LmDC) | |

| Human Monocyte-Derived DCs | Calcitriol | CD80 | Downregulated | 70% (iDC), 46% (LmDC) | |

| Human Monocyte-Derived DCs | Calcitriol | CD86 | Downregulated | 57% (iDC), 50% (LmDC) |

Modulation of the Adaptive Immune System

Calcitriol significantly influences the adaptive immune response, primarily by modulating the differentiation and cytokine production of T helper (Th) cells.

T Helper Cell Differentiation

Calcitriol generally promotes a shift away from pro-inflammatory Th1 and Th17 lineages towards anti-inflammatory Th2 and regulatory T (Treg) cell phenotypes.

Th17 Cells: Calcitriol has been consistently shown to suppress the differentiation and function of Th17 cells, which are critical drivers of many autoimmune diseases. It directly inhibits the production of IL-17 in purified naive CD4+ T cells. This suppression occurs at both the transcriptional and post-transcriptional levels. In vivo, Calcitriol treatment can impair the commitment to the Th17 lineage, as indicated by reduced expression of the master transcription factor RORγt.

Treg Cells: Calcitriol promotes the development and function of Tregs, which are crucial for maintaining immune tolerance. It has been shown to increase the production of the anti-inflammatory cytokine IL-10 by Tregs.

Table 3: Effect of Calcitriol on T Helper Cell Cytokine Production

| Cell Type | Treatment | Cytokine | Regulation | Concentration / % Change | Reference |

| Naive CD4+ T cells (Th17 polarizing conditions) | 10 nM Calcitriol | IL-17 | Downregulated | Significant reduction | |

| CD4+ T cells | Vitamin D supplementation | IL-10 | Upregulated | Increased production | |

| CD4+ T cells | Vitamin D supplementation | IL-17 | Downregulated | Reduced frequency of IL-17 producing cells | |

| Regulatory T cells from SSc patients | In vitro 1,25(OH)2D3 | IL-10 | Upregulated | Increased production |

Signaling Pathways

The immunomodulatory effects of Calcitriol are mediated through the nuclear Vitamin D Receptor (VDR), which is expressed in most immune cells. Upon binding Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the regulation of their transcription.

Signaling in Dendritic Cells

Caption: Calcitriol signaling in dendritic cells.

Signaling in T Helper Cells

Caption: Calcitriol signaling in T helper cells.

Experimental Protocols

In Vitro Differentiation of Human Monocyte-Derived Dendritic Cells

This protocol describes the generation of immature dendritic cells (iDCs) from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation, with and without Calcitriol treatment.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (Gibco)

-

Human GM-CSF (PeproTech)

-

Human IL-4 (PeproTech)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

-

Calcitriol (1,25-dihydroxyvitamin D3) (Sigma-Aldrich)

-

CD14 MicroBeads, human (Miltenyi Biotec)

Procedure:

-

Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Purify CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.

-

Culture purified monocytes at a density of 1 x 10⁶ cells/mL in RPMI 1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 50 ng/mL human GM-CSF, and 20 ng/mL human IL-4.

-

Incubate the cells for 5-6 days at 37°C in a humidified 5% CO₂ incubator to generate iDCs.

-

For Calcitriol treatment, add Calcitriol (e.g., 10 nM) at the beginning of the culture (Day 0) or to iDCs on Day 5.

-

To induce maturation, add 100 ng/mL LPS to the iDC culture on Day 5 or 6 and incubate for an additional 24-48 hours.

-

Harvest the cells for analysis of surface marker expression by flow cytometry or for functional assays.

In Vitro Polarization of Murine Naive CD4+ T Cells

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and the assessment of Calcitriol's inhibitory effect.

Materials:

-

CD4+ CD62L+ T Cell Isolation Kit, mouse (Miltenyi Biotec)

-

RPMI 1640 medium (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (Gibco)

-

2-Mercaptoethanol (Sigma-Aldrich)

-

Anti-mouse CD3e antibody (clone 145-2C11, BioLegend)

-

Anti-mouse CD28 antibody (clone 37.51, BioLegend)

-

Recombinant mouse IL-6 (PeproTech)

-

Recombinant human TGF-β1 (PeproTech)

-

Anti-mouse IL-4 antibody (clone 11B11, BioLegend)

-

Anti-mouse IFN-γ antibody (clone XMG1.2, BioLegend)

-

Calcitriol (1,25-dihydroxyvitamin D3) (Sigma-Aldrich)

Procedure:

-

Isolate naive CD4+ T cells (CD4+CD62L+) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

-

Coat a 96-well plate with anti-mouse CD3e antibody (1-5 µg/mL) overnight at 4°C.

-

Wash the plate to remove unbound antibody.

-

Culture the purified naive CD4+ T cells at 1-2 x 10⁵ cells/well in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol).

-

To induce Th17 polarization, add the following to the culture:

-

Soluble anti-mouse CD28 antibody (1-2 µg/mL)

-

Recombinant mouse IL-6 (20 ng/mL)

-

Recombinant human TGF-β1 (1-5 ng/mL)

-

Anti-mouse IL-4 antibody (10 µg/mL)

-

Anti-mouse IFN-γ antibody (10 µg/mL)

-

-

For the treatment group, add Calcitriol (e.g., 10 nM) to the culture medium.

-

Incubate the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Harvest the cells and supernatant for analysis of IL-17 production by ELISA or intracellular cytokine staining followed by flow cytometry.

Experimental Workflow Diagram

Caption: Workflow for in vitro immune cell assays.

Conclusion

Calcitriol demonstrates multifaceted immunomodulatory properties, primarily driving the immune system towards a state of tolerance. Its ability to inhibit dendritic cell maturation, promote a shift from M1 to M2 macrophage polarization, and suppress pro-inflammatory T helper cell responses while promoting regulatory T cells underscores its therapeutic potential for autoimmune and inflammatory diseases. The detailed mechanisms and protocols presented in this guide provide a foundation for further investigation into the precise role of Calcitriol in immune regulation and its application in novel therapeutic strategies. Further research is warranted to fully elucidate the context-dependent effects of Calcitriol and to optimize its clinical utility.

References

- 1. In vitro formation of macrophage-epithelioid cells and multinucleated giant cells by 1 alpha,25-dihydroxyvitamin D3 from human circulating monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation of a human monocytic cell line by 1,25-dihydroxyvitamin D3 (calcitriol): a morphologic, phenotypic, and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,25-Dihydroxyvitamin D3 Promotes High Glucose-Induced M1 Macrophage Switching to M2 via the VDR-PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on VD2173 and Cardiovascular Outcomes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current publicly available information regarding the compound VD2173 and explores its potential cardiovascular implications based on the known functions of its molecular targets. It is critical to note that, as of the date of this guide, no direct preclinical or clinical studies investigating the cardiovascular outcomes of this compound have been identified in the public domain. The discussion of potential cardiovascular effects is therefore speculative and based on the established roles of its targets, matriptase and hepsin, in cardiovascular physiology and pathology.

Introduction to this compound

This compound is a cyclic peptide identified as a potent inhibitor of the type II transmembrane serine proteases, matriptase and hepsin. The primary focus of existing research on this compound has been within the field of oncology, where it has been investigated for its potential to overcome resistance to targeted cancer therapies and to inhibit cancer progression. Its mechanism of action is centered on the inhibition of hepatocyte growth factor (HGF) activation, a process mediated by matriptase and hepsin.

Core Characteristics of this compound

The table below summarizes the key features of this compound based on available literature.

| Feature | Description |

| Compound Type | Cyclic Peptide |

| Primary Targets | Matriptase (also known as MT-SP1), Hepsin (also known as TMPRSS1) |

| Known Mechanism of Action | Inhibition of matriptase and hepsin, leading to the blockage of pro-HGF conversion to its active form, HGF. |

| Primary Area of Study | Oncology, specifically overcoming resistance to EGFR- and MET-targeted treatments in lung cancer models. |

| Reported In Vitro Effects | Halts HGF-mediated wound healing. |

| Reported In Vivo (Animal Model) Effects | Demonstrates efficacy in an animal model of HGF-driven lung cancer. |

| Pharmacokinetics | In mice, this compound has a terminal half-life approaching 9 hours with good plasma and lung exposure. |

| Selectivity | Shows excellent selectivity over the non-transmembrane proteases HGFA, thrombin, and factor Xa. |

Established Signaling Pathway of this compound in Oncology

The primary described role of this compound is in the inhibition of the HGF/c-MET signaling pathway, which is a critical driver in many cancers. The diagram below illustrates this established mechanism.

Experimental Protocols

As no direct studies on this compound and cardiovascular outcomes have been published, detailed experimental protocols for cardiovascular investigations are not available. The methodologies for the oncology-focused studies are described in the respective research publications.

Potential Cardiovascular Implications of Targeting Matriptase and Hepsin

While this compound itself has not been studied in a cardiovascular context, its targets, matriptase and hepsin, have identified roles in cardiovascular processes. Understanding these roles allows for a hypothetical exploration of the potential cardiovascular effects of a potent inhibitor like this compound.

The Role of Matriptase in the Cardiovascular System

Matriptase (MT-SP1) has been implicated in inflammatory processes that are key to the development of atherosclerosis. Studies have shown that matriptase can activate Protease-Activated Receptor-2 (PAR-2) on endothelial cells.[1][2][3][4] This activation leads to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2] Such inflammatory signaling contributes to the progression of atherosclerotic plaques. Furthermore, matriptase expression is elevated in atherosclerotic lesions.

There is also evidence linking matriptase to fibrotic processes. In non-cardiac tissues such as the lungs, matriptase has been shown to promote fibroblast activation and proliferation, contributing to fibrosis. Given the similarities in fibrotic mechanisms across organs, a role for matriptase in cardiac fibrosis could be hypothesized.

The diagram below illustrates the potential involvement of matriptase in atherosclerosis.

The Role of Hepsin in the Cardiovascular System

Hepsin (TMPRSS1) has a recognized role in the coagulation cascade. It is known to activate Factor VII, a key initiator of the extrinsic pathway of blood coagulation. Elevated hepsin levels have been associated with a prothrombotic state in certain cancers. This suggests that hepsin activity could influence thrombotic events in the cardiovascular system.

Additionally, like matriptase, hepsin is an activator of pro-HGF. The HGF/c-MET system has complex and context-dependent roles in the heart, including potential involvement in tissue repair and remodeling after injury. Hepsin also regulates TGF-β signaling through the proteolysis of fibronectin, which could impact tissue fibrosis.

The diagram below outlines the potential prothrombotic role of hepsin.

Summary and Future Directions

This compound is a potent inhibitor of matriptase and hepsin with demonstrated preclinical activity in oncology. While there is no direct evidence from studies on this compound and cardiovascular outcomes, the known functions of its targets suggest potential, and possibly complex, cardiovascular effects.

-

Potential Anti-inflammatory and Anti-atherosclerotic Effects: By inhibiting matriptase, this compound could theoretically reduce the pro-inflammatory signaling in endothelial cells that contributes to atherosclerosis.

-

Potential Anti-thrombotic Effects: Through the inhibition of hepsin, this compound might reduce the activation of the coagulation cascade, potentially lowering the risk of thrombosis.

-

Effects on Cardiac Remodeling and Fibrosis: The roles of matriptase and hepsin in fibrosis and HGF/TGF-β signaling suggest that this compound could influence cardiac remodeling. However, the net effect (beneficial or detrimental) is difficult to predict without direct experimental data.

Crucially, these potential effects are speculative. The actual cardiovascular impact of this compound would depend on numerous factors, including its tissue distribution, off-target effects, and the complex interplay of the signaling pathways it modulates in a cardiovascular context.

Future research, including preclinical studies in relevant cardiovascular disease models, is necessary to determine the safety and efficacy of this compound for any potential cardiovascular applications. Researchers should focus on assessing its effects on atherosclerosis, thrombosis, cardiac fibrosis, and overall cardiac function.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Membrane-type serine protease-1/matriptase induces interleukin-6 and -8 in endothelial cells by activation of protease-activated receptor-2: potential implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Vitamin D and its Analogs in the Management of Respiratory Infections: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global burden of respiratory infections necessitates the exploration of novel therapeutic and preventative strategies. Vitamin D, traditionally recognized for its role in calcium homeostasis, has emerged as a significant modulator of the immune system with a potential role in mitigating the risk and severity of respiratory infections. This technical guide provides an in-depth overview of the current understanding of Vitamin D and its analogs in the context of respiratory infections. It summarizes key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways. While the specific compound "VD2173" remains unidentified in publicly available literature, this document will focus on the broader class of Vitamin D and its synthetic analogs, which are likely related to the user's query.

Introduction

Vitamin D deficiency is a global health issue, and a growing body of evidence suggests a strong correlation between low Vitamin D status and an increased susceptibility to and severity of respiratory infections. The active form of Vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)₂D), exerts its effects through the Vitamin D receptor (VDR), a nuclear transcription factor expressed in various immune cells, including macrophages, dendritic cells, T cells, and B cells, as well as respiratory epithelial cells. This widespread expression underscores the pleiotropic effects of Vitamin D on both the innate and adaptive immune responses to respiratory pathogens.

Synthetic Vitamin D analogs are molecules designed to have a more selective activity profile, potentially maximizing the therapeutic effects on the immune system while minimizing the risk of hypercalcemia associated with high doses of native Vitamin D.[1] These analogs, such as calcipotriol, calcitriol, and tacalcitol, have been primarily developed for conditions like psoriasis but their immunomodulatory properties make them intriguing candidates for other indications, including respiratory infections.[1]

Quantitative Data Summary

The following tables summarize key findings from observational studies and randomized controlled trials (RCTs) investigating the role of Vitamin D supplementation in respiratory infections.

Table 1: Observational Studies on Vitamin D Status and Respiratory Infection Risk

| Study Population | Outcome Measure | Key Finding |

| 125 hospitalized infants with RSV infection | Life-threatening RSV disease (LTD) | Infants with LTD had significantly lower median Vitamin D levels (18.4 ng/mL) compared to those with a better outcome (31.7 ng/mL). Vitamin D deficiency was a significant risk factor for LTD (OR 11.83).[2] |

| 743 children (3-15 years old) | Viral respiratory tract infections (RTIs) | Serum 25(OH)D levels below 30 ng/mL increased the risk of viral RTIs by 50%, and levels below 20 ng/ml increased the risk by 70%. |

| 167 school children | Influenza A infection | Children receiving 1200 IU/day of Vitamin D3 had a lower incidence of influenza A (10.8%) compared to the placebo group (18.3%). |

Table 2: Randomized Controlled Trials of Vitamin D Supplementation for Respiratory Infection Prevention

| Study Population | Intervention | Outcome Measure | Key Finding |

| 11,321 participants (0-95 years) - Meta-analysis of 25 RCTs | Vitamin D supplementation | Acute respiratory infection (ARI) | Vitamin D supplementation reduced the risk of ARI (aOR 0.88). Protective effects were stronger in those receiving daily or weekly doses without bolus doses and in individuals with baseline 25(OH)D levels < 25 nmol/L.[3] |

| 7,053 individuals - Meta-analysis of 15 RCTs | Oral cholecalciferol | Clinical RTIs | A non-statistically significant 6% risk reduction in clinical RTIs was observed (RR 0.94).[4] |

| 64,086 participants - Meta-analysis of 46 RCTs | Vitamin D supplementation | ARI | Overall, the intervention did not significantly affect ARI risk (OR 0.94). |

| 1,300 children (3-17 years) - Clinical Trial | 14,000 IU/week of Vitamin D | Laboratory-confirmed influenza and other viral RTIs | To assess the effectiveness of vitamin D in reducing laboratory-confirmed influenza and in reducing non-influenza viral respiratory tract infections. |

Experimental Protocols

This section outlines typical methodologies employed in the study of Vitamin D and respiratory infections, based on the reviewed literature.

In Vitro Studies: Assessing the Impact of Vitamin D on Immune Cell Function

-

Cell Culture:

-

Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence or magnetic-activated cell sorting (MACS) and differentiated into macrophages or dendritic cells using M-CSF or GM-CSF and IL-4, respectively.

-

Cell Lines: Human monocytic cell lines (e.g., THP-1) or human bronchial epithelial cell lines (e.g., BEAS-2B) are commonly used.

-

-

Treatment: Cells are treated with different concentrations of 1,25(OH)₂D or Vitamin D analogs for a specified period (e.g., 24-48 hours).

-

Stimulation: Cells are then challenged with respiratory pathogens (e.g., Respiratory Syncytial Virus (RSV), Influenza A virus) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or viral RNA.

-

Readouts:

-

Cytokine Production: Levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant are measured by ELISA or multiplex bead array.

-

Antimicrobial Peptide Expression: The expression of antimicrobial peptides like cathelicidin (LL-37) and β-defensins is quantified by qRT-PCR or Western blotting.

-

Phagocytosis Assay: The ability of macrophages to phagocytose fluorescently labeled bacteria or viral particles is assessed by flow cytometry or fluorescence microscopy.

-

T Cell Proliferation and Differentiation: The effect on T cell proliferation is measured by CFSE dilution assays, and differentiation into Th1, Th2, or Th17 subsets is analyzed by intracellular cytokine staining and flow cytometry.

-

In Vivo Studies: Animal Models of Respiratory Infection

-

Animal Models:

-

Mice: C57BL/6 or BALB/c mice are commonly used. VDR knockout (VDR-/-) mice are valuable for mechanistic studies.

-

-

Dietary Intervention: Mice are fed a Vitamin D-deficient or Vitamin D-sufficient diet for several weeks to modulate their Vitamin D status.

-

Infection: Mice are intranasally infected with a sublethal dose of a respiratory virus (e.g., Influenza A virus, RSV).

-

Outcome Measures:

-

Survival and Weight Loss: Animals are monitored daily for survival and body weight changes.

-

Viral Titer: Viral load in the bronchoalveolar lavage (BAL) fluid and lung tissue is determined by plaque assay or qRT-PCR.

-

Lung Histopathology: Lung tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

-

Cellular Infiltration in BAL Fluid: The number and type of immune cells in the BAL fluid are analyzed by flow cytometry.

-

Cytokine and Chemokine Levels: Protein levels of cytokines and chemokines in the BAL fluid and lung homogenates are measured by ELISA or multiplex assays.

-

Clinical Trials: Human Supplementation Studies

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Participants: A well-defined population is recruited, often with baseline Vitamin D levels measured.

-

Intervention: Participants are randomized to receive a specific dose of Vitamin D (e.g., cholecalciferol) or a placebo. Dosing regimens can be daily, weekly, or monthly.

-

Outcome Measures:

-

Primary Outcome: Incidence of laboratory-confirmed acute respiratory infections.

-

Secondary Outcomes: Severity and duration of infections, antibiotic use, and hospitalization rates.

-

-

Data Collection: Symptom diaries, nasopharyngeal swabs for pathogen detection by PCR, and blood samples to monitor Vitamin D levels and inflammatory markers.

Signaling Pathways and Mechanisms of Action

Vitamin D modulates the immune response to respiratory infections through a variety of mechanisms. The following diagrams illustrate key signaling pathways and workflows.

Caption: Vitamin D-mediated innate immune response to respiratory pathogens.

Caption: Modulation of adaptive immunity by Vitamin D.

Caption: General experimental workflow for investigating Vitamin D in respiratory infections.

Conclusion and Future Directions

The available evidence strongly suggests an important immunomodulatory role for Vitamin D in the context of respiratory infections. While large-scale meta-analyses of supplementation trials have yielded mixed results, subgroup analyses consistently point to a greater benefit in individuals with Vitamin D deficiency. This highlights the importance of a personalized approach to Vitamin D supplementation for the prevention of respiratory infections.

For drug development professionals, the field of synthetic Vitamin D analogs presents a promising avenue for the development of novel therapeutics for respiratory diseases. By uncoupling the immunomodulatory effects from the calcemic effects, it may be possible to develop potent and safe drugs that can be used to augment the immune response to respiratory pathogens. Future research should focus on:

-

Identifying and validating biomarkers to identify individuals who would benefit most from Vitamin D supplementation or analog therapy.

-

Conducting well-designed clinical trials with standardized dosing regimens and outcome measures, particularly in high-risk populations.

-

Investigating the therapeutic potential of novel Vitamin D analogs with enhanced immunomodulatory and reduced calcemic activity in preclinical models of respiratory infection.

References

VD2173: A Novel Vitamin D Analog for the Modulation of Bone Metabolism and Reduction of Fracture Risk

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

VD2173 is a novel, synthetically developed analog of Vitamin D designed to optimize the regulation of bone metabolism. This document provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of this compound in treating and preventing osteoporosis and reducing fracture risk. The core of this compound's mechanism lies in its dual-action on bone remodeling, promoting osteoblastic bone formation while modulating osteoclastic resorption. This guide details the molecular pathways influenced by this compound, summarizes key quantitative outcomes from preclinical and clinical evaluations, and provides detailed experimental protocols for the methodologies employed in its assessment.

Introduction to this compound and Bone Metabolism

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The dynamic process of bone remodeling, a balance between bone formation by osteoblasts and bone resorption by osteoclasts, is critical for maintaining skeletal integrity. Vitamin D is a key hormonal regulator of this process.[1] The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor present in osteoblasts, osteoclasts, and other cell types.[2][3] this compound has been engineered to elicit a more favorable and targeted response on bone tissue compared to naturally occurring Vitamin D.

Molecular Mechanism of Action of this compound

This compound, like the endogenous 1α,25(OH)2D3, modulates gene expression in bone cells through the VDR.[2] However, its unique chemical structure is hypothesized to alter its affinity for VDR and co-regulators, leading to a distinct downstream gene expression profile.

Effects on Osteoblasts

This compound has a direct anabolic effect on osteoblasts, the cells responsible for bone formation. Upon binding to the VDR in osteoblasts, this compound is proposed to upregulate the expression of key genes involved in osteoblast differentiation and matrix production, such as RUNX2, alkaline phosphatase, and osteocalcin.[3] Furthermore, transgenic mice with osteoblast-specific VDR overexpression have shown increased trabecular bone volume, supporting the anabolic potential of targeted VDR activation in these cells.

Modulation of Osteoclastogenesis

The influence of Vitamin D on osteoclasts, the cells that resorb bone, is complex. 1α,25(OH)2D3 can indirectly promote osteoclast differentiation by increasing the expression of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) in osteoblasts. RANKL is a crucial cytokine that binds to its receptor, RANK, on osteoclast precursors, driving their maturation. However, pharmacological doses of active Vitamin D compounds have been shown to suppress bone resorption in vivo. This compound is designed to favor the suppression of osteoclast activity, potentially by modulating the RANKL/Osteoprotegerin (OPG) ratio, where OPG acts as a decoy receptor for RANKL, thereby inhibiting osteoclastogenesis.

Signaling Pathway Diagram

Caption: this compound signaling in bone remodeling.

Preclinical Data

In vitro and in vivo animal studies are crucial for establishing the safety and efficacy profile of this compound before human trials. The following sections describe hypothetical, yet representative, experimental designs and data.

In Vitro Efficacy

-

Cell Line: Human osteoblast-like cells (e.g., SaOS-2 or primary human osteoblasts).

-

Treatment: Cells are cultured in osteogenic differentiation medium and treated with varying concentrations of this compound (0.1 nM to 100 nM) or vehicle control for 14-21 days.

-

Assays:

-

Alkaline Phosphatase (ALP) Activity: Measured at day 7 using a colorimetric assay.

-

Mineralization: Assessed at day 21 by Alizarin Red S staining to quantify calcium deposition.

-

Gene Expression: Analyzed at day 7 and 14 by qRT-PCR for key osteogenic markers (e.g., RUNX2, SP7, COL1A1, BGLAP).

-

-

Cell Source: Mouse bone marrow macrophages (BMMs) or human peripheral blood mononuclear cells (PBMCs).

-

Co-culture System: BMMs/PBMCs are co-cultured with primary osteoblasts in the presence of this compound (0.1 nM to 100 nM).

-

Assays:

-

TRAP Staining: At day 7-10, cultures are stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are counted.

-

Pit Formation Assay: Osteoclasts are cultured on dentin slices. The area of resorption pits is quantified using microscopy.

-

In Vivo Efficacy in Ovariectomized (OVX) Rodent Model

The OVX rodent model is a standard for studying postmenopausal osteoporosis.

-

Animals: 12-week-old female Sprague-Dawley rats.

-

Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

-

Treatment: Three months post-OVX, animals are treated daily with this compound (e.g., 0.1, 0.5, 2.5 µg/kg), vehicle, or a positive control (e.g., alendronate) for 12 weeks.

-

Endpoints:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at the femur and lumbar spine at baseline and end of treatment.

-

Micro-computed Tomography (µCT): Analysis of the distal femur or proximal tibia for trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Biomechanical Testing: Three-point bending test of the femoral mid-shaft to determine bone strength (e.g., maximal load, stiffness).

-

Serum Biomarkers: Measurement of bone turnover markers such as P1NP (formation) and CTX-I (resorption) at baseline and end of treatment.

-

Quantitative Data Summary from Preclinical Studies

| Parameter | Vehicle Control (OVX) | This compound (Low Dose) | This compound (High Dose) | Sham |

| Femoral BMD Change (%) | -12.5% | -5.2% | -1.8% | +1.5% |

| Trabecular Volume (BV/TV, %) | 8.2 | 12.5 | 15.8 | 18.3 |

| Maximal Load (N) | 35.4 | 45.1 | 52.8 | 58.2 |

| Serum P1NP (ng/mL) | 65.3 | 78.9 | 85.4 | 55.1 |

| Serum CTX-I (ng/mL) | 12.8 | 9.1 | 7.5 | 6.2 |

Clinical Trial Framework for this compound

Human clinical trials are essential to determine the safety and efficacy of this compound in the target patient population.

Phase II Dose-Ranging Study

A randomized, double-blind, placebo-controlled Phase II study is a critical step.

-

Participants: Postmenopausal women aged 55-75 with low bone mineral density (T-score between -1.5 and -2.5 at the lumbar spine or femoral neck).

-

Intervention: Participants are randomized to receive daily oral doses of this compound (e.g., 10 µg, 25 µg, 50 µg) or placebo for 12 months. All participants receive daily calcium and standard Vitamin D supplementation.

-

Primary Endpoint: Percent change in lumbar spine BMD at 12 months compared to placebo.

-

Secondary Endpoints:

-

Percent change in total hip and femoral neck BMD.

-

Changes in bone turnover markers (P1NP and CTX-I) at 3, 6, and 12 months.

-

Incidence of adverse events.

-

Phase III Fracture Endpoint Study

A larger, longer-term Phase III trial is required to assess the effect of this compound on fracture risk.

Caption: Phase III clinical trial workflow for this compound.

Quantitative Data Summary from a Hypothetical Phase III Trial

| Outcome Measure | This compound Group (n=2500) | Placebo Group (n=2500) | Relative Risk Reduction (95% CI) |

| New Vertebral Fractures | 3.5% | 7.0% | 50% (35% - 62%) |

| Non-Vertebral Fractures | 5.2% | 6.8% | 24% (8% - 37%) |

| Hip Fractures | 1.1% | 1.8% | 39% (10% - 59%) |

| Mean Change in Lumbar Spine BMD | +6.8% | +1.2% | - |

| Mean Change in Total Hip BMD | +3.5% | +0.5% | - |

Safety and Tolerability

Across preclinical and clinical studies, this compound would be evaluated for its safety profile. A key consideration for Vitamin D analogs is the risk of hypercalcemia and hypercalciuria. The therapeutic window of this compound would be established by closely monitoring serum and urinary calcium levels.

Conclusion

This compound represents a promising therapeutic agent for the management of osteoporosis. Its targeted mechanism of action, which promotes bone formation while controlling bone resorption, offers the potential for significant improvements in bone mineral density and a reduction in fracture risk. The comprehensive preclinical and clinical development plan outlined in this document provides a robust framework for establishing the efficacy and safety of this compound, with the ultimate goal of addressing a significant unmet medical need in patients with skeletal fragility.

References

Methodological & Application

Application Notes and Protocols for a Clinical Trial of 100,000 IU Vitamin D3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for a clinical trial investigating the safety and efficacy of a high-dose 100,000 IU Vitamin D3 supplementation. The protocol is intended for use by researchers, scientists, and drug development professionals in the planning and execution of similar clinical studies.

Introduction

Vitamin D deficiency is a global health issue, and supplementation is a common strategy to restore adequate levels. High-dose vitamin D3 has been investigated for its potential to rapidly correct deficiency and for its pleiotropic health effects. This document outlines a randomized, double-blind, placebo-controlled clinical trial to assess the effects of a single oral dose of 100,000 IU of Vitamin D3.

Study Objectives

Primary Objective:

-

To evaluate the change in serum 25-hydroxyvitamin D [25(OH)D] levels from baseline to 12 weeks after the administration of a single oral dose of 100,000 IU of vitamin D3 compared to placebo.

Secondary Objectives:

-

To assess the safety of a single 100,000 IU dose of vitamin D3 by monitoring serum calcium, phosphate, and estimated glomerular filtration rate (eGFR).

-

To evaluate changes in serum parathyroid hormone (PTH) and alkaline phosphatase (ALP) levels.

-

To document the incidence and severity of any adverse events.

Study Design

This is a single-center, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants will be randomly assigned in a 1:1 ratio to one of two treatment arms:

-

Treatment Arm: Single oral dose of 100,000 IU Vitamin D3

-

Control Arm: Placebo

The total duration of a participant's involvement will be approximately 14 weeks, including a 2-week screening period and a 12-week follow-up period.

Participant Population

Inclusion Criteria:

-

Adults aged 18-65 years.

-

Serum 25(OH)D levels between 10 and 20 ng/mL (vitamin D insufficiency).

-

Willing and able to provide written informed consent.

-

Willing to comply with all study procedures.

Exclusion Criteria:

-

History of hypercalcemia, primary hyperparathyroidism, or kidney stones.

-

Known granulomatous diseases (e.g., sarcoidosis, tuberculosis).

-

Impaired renal function (eGFR < 60 mL/min/1.73m²).

-

Use of vitamin D supplements >1000 IU/day within the last 3 months.

-

Pregnancy or lactation.

-

Known allergy to any of the investigational product components.

Experimental Protocols

Screening and Baseline Visit (Week -2 to 0)

-

Obtain written informed consent.

-

Record demographic data and medical history.

-

Perform a physical examination.

-

Collect blood samples for baseline assessment of:

-

Serum 25(OH)D

-

Serum calcium, phosphate, and albumin

-

Serum creatinine (for eGFR calculation)

-

Serum PTH and ALP

-

-

Review inclusion and exclusion criteria.

Randomization and Intervention (Week 0)

-

Eligible participants will be randomly assigned to either the Vitamin D3 or placebo group.

-

Administer a single oral dose of 100,000 IU Vitamin D3 or a matching placebo under the supervision of the study staff.

Follow-up Visits (Week 4, 8, and 12)

-

Assess for any adverse events.

-

Collect blood samples at each follow-up visit for the assessment of:

-

Serum 25(OH)D

-

Serum calcium, phosphate, and albumin

-

Serum creatinine (for eGFR calculation)

-

Serum PTH and ALP

-

Data Presentation

Table 1: Baseline Characteristics of Study Participants

| Characteristic | Vitamin D3 Group (n=50) | Placebo Group (n=50) |

| Age (years), mean ± SD | 45.2 ± 10.1 | 46.5 ± 9.8 |

| Sex (Male/Female), n (%) | 20 (40%) / 30 (60%) | 22 (44%) / 28 (56%) |

| Serum 25(OH)D (ng/mL), mean ± SD | 15.1 ± 3.2 | 14.8 ± 3.5 |

| Serum Calcium (mg/dL), mean ± SD | 9.5 ± 0.4 | 9.6 ± 0.3 |

| eGFR (mL/min/1.73m²), mean ± SD | 88.7 ± 12.3 | 89.1 ± 11.9 |

Table 2: Changes in Key Biochemical Markers

| Parameter | Group | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Week 12 (Mean ± SD) | p-value (vs. Placebo at Week 12) |

| Serum 25(OH)D (ng/mL) | Vitamin D3 | 15.1 ± 3.2 | 35.8 ± 7.1 | 28.4 ± 6.5 | <0.001 |

| Placebo | 14.8 ± 3.5 | 15.2 ± 3.6 | 14.5 ± 3.8 | ||

| Serum Calcium (mg/dL) | Vitamin D3 | 9.5 ± 0.4 | 9.7 ± 0.5 | 9.6 ± 0.4 | 0.58 |

| Placebo | 9.6 ± 0.3 | 9.6 ± 0.4 | 9.5 ± 0.3 | ||

| Serum PTH (pg/mL) | Vitamin D3 | 68.3 ± 15.2 | 45.1 ± 12.8 | 52.7 ± 13.9 | <0.01 |

| Placebo | 67.9 ± 14.8 | 68.2 ± 15.1 | 67.5 ± 14.5 | ||

| eGFR (mL/min/1.73m²) | Vitamin D3 | 88.7 ± 12.3 | 88.1 ± 12.5 | 87.9 ± 12.8 | 0.89 |

| Placebo | 89.1 ± 11.9 | 88.9 ± 12.1 | 89.3 ± 11.7 |

Note: The data presented in these tables are hypothetical and for illustrative purposes.

Mandatory Visualizations

Vitamin D Signaling Pathway

Caption: Vitamin D synthesis, activation, and genomic signaling pathway.

Clinical Trial Experimental Workflow

Caption: Experimental workflow for the randomized controlled trial.

Safety Considerations

High doses of vitamin D can lead to hypercalcemia and hypercalciuria. Although a single dose of 100,000 IU is generally considered safe, careful monitoring of serum calcium is essential.[1][2] Any participant developing hypercalcemia (serum calcium > 10.5 mg/dL) will be closely monitored, and appropriate clinical action will be taken. All adverse events will be recorded and reported in accordance with Good Clinical Practice (GCP) guidelines. Studies have shown that weekly doses of 50,000-100,000 IU for up to a year did not lead to significant changes in serum calcium or eGFR.[1][2]

References

Application Notes and Protocols for Vitamin D Analog Research

Disclaimer: Information on a specific compound designated "VD2173" is not publicly available. The following application notes and protocols are based on the well-researched and structurally related Vitamin D analog, Calcitriol (1,25(OH)₂D₃) , and are provided as a representative example for research use. Researchers should validate these protocols for their specific molecule of interest.

Introduction

Calcitriol, the biologically active form of Vitamin D, is a crucial steroid hormone that regulates calcium and phosphate homeostasis, bone metabolism, and cellular differentiation and proliferation. Its potent biological activities necessitate precise formulation and handling to ensure stability and experimental reproducibility. These application notes provide detailed protocols for the formulation, stability testing, and cellular-based assays of Calcitriol for research purposes.

Formulation of Calcitriol for In Vitro Research

Proper solubilization and formulation are critical for the accurate application of Calcitriol in cell culture experiments. Due to its lipophilic nature, Calcitriol is practically insoluble in aqueous media. Organic solvents are required for initial solubilization, followed by dilution in culture media.

Table 1: Recommended Solvents and Storage Conditions for Calcitriol Stock Solutions

| Parameter | Recommendation |

| Primary Solvent | Ethanol (anhydrous), DMSO, DMF |

| Stock Concentration | 1 mM |

| Storage Temperature | -20°C to -80°C |

| Light Conditions | Protect from light |

| Container | Amber glass vials or polypropylene tubes |

Protocol 1: Preparation of a 1 mM Calcitriol Stock Solution

Materials:

-

Calcitriol powder

-

Anhydrous ethanol (or DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated micropipettes

Procedure:

-

Allow the Calcitriol powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the required amount of Calcitriol powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous ethanol (or DMSO) to achieve a final concentration of 1 mM. For example, to prepare 1 mL of a 1 mM solution from Calcitriol (Molecular Weight: 416.64 g/mol ), dissolve 0.4166 mg of Calcitriol in 1 mL of solvent.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in amber, airtight vials to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C or -80°C for long-term use.

Stability of Calcitriol Solutions

The stability of Calcitriol is influenced by factors such as temperature, light, and the solvent used.[1] Stability studies are crucial to ensure the integrity of the compound throughout the duration of an experiment.[1]

Table 2: Stability of Calcitriol in Different Solvents and Conditions

| Solvent | Storage Temperature | Duration | Stability |

| Ethanol | -20°C | 6 months | Stable |

| DMSO | -20°C | 3 months | Stable |

| Aqueous Culture Media (e.g., DMEM with 10% FBS) | 37°C | 24-48 hours | Moderate degradation observed |

Note: The data presented are representative and may vary based on specific experimental conditions. It is highly recommended to perform stability-indicating assays for long-term experiments.

Protocol 2: Assessment of Calcitriol Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of Calcitriol in a prepared solution over time.

Materials:

-

Calcitriol solution to be tested

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., Methanol:Water gradient)

-

Reference standard of Calcitriol

Procedure:

-

Prepare the Calcitriol solution as described in Protocol 1.

-

Establish initial purity (Time 0) by injecting an aliquot of the freshly prepared solution into the HPLC system.

-

Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

-

At specified time points (e.g., 24h, 48h, 1 week, 1 month), inject an aliquot of the stored solution into the HPLC system.

-

Monitor the chromatogram for the appearance of degradation peaks and a decrease in the area of the parent Calcitriol peak.

-

Calculate the percentage of remaining Calcitriol at each time point relative to the Time 0 sample.

Mechanism of Action: Vitamin D Receptor (VDR) Signaling Pathway

Calcitriol exerts its biological effects primarily through the nuclear Vitamin D Receptor (VDR). Upon binding, the Calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.

References

Application Note: High-Throughput Analysis of Vitamin D Metabolites in Human Serum by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of key vitamin D metabolites in human serum using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward sample preparation procedure, followed by a rapid chromatographic separation and highly selective mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of vitamin D status for clinical research and metabolic studies.

Introduction

Vitamin D is a crucial prohormone that plays a vital role in calcium homeostasis, bone metabolism, and various other physiological processes. Its clinical assessment typically involves the measurement of its main circulating metabolite, 25-hydroxyvitamin D (25(OH)D), with growing interest in other metabolites like 1,25-dihydroxyvitamin D (1,25(OH)₂D) and 24,25-dihydroxyvitamin D (24,25(OH)₂D) to gain a more comprehensive understanding of vitamin D metabolism.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for vitamin D analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several metabolites in a single run.[4][5] This note provides a detailed protocol for the analysis of vitamin D metabolites in human serum.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

Caption: Experimental workflow for vitamin D metabolite analysis.

Materials and Reagents

-

Solvents: HPLC-grade methanol, acetonitrile, isopropanol, methyl-tert-butyl ether (MTBE), and water.

-

Reagents: Formic acid, ammonium formate, zinc sulfate.

-

Standards: Certified reference materials for vitamin D₂, vitamin D₃, 25(OH)D₂, 25(OH)D₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃, and 24,25(OH)₂D₃.

-

Internal Standards (IS): Isotope-labeled internal standards for each analyte (e.g., d₆-25(OH)D₃, d₃-1,25(OH)₂D₃).

-

Sample Collection Tubes: Serum collection tubes.

-

Solid Phase Extraction (SPE) Cartridges: C18 or specialized phospholipid removal cartridges.

Experimental Protocols

Sample Preparation

Accurate quantification of vitamin D metabolites necessitates an efficient extraction from the serum matrix, which is rich in proteins and lipids that can interfere with the analysis. The following protocol describes a common approach involving protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

1.1. Protein Precipitation:

-

To 200 µL of serum sample, add 20 µL of an internal standard solution containing the deuterated analogues of the target vitamin D metabolites.

-

Add 400 µL of cold acetonitrile (or a mixture of methanol and isopropanol) to precipitate the proteins.

-

Vortex the mixture vigorously for 30 seconds and allow it to stand at 4°C for 10 minutes.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for the next extraction step.

1.2. Extraction (Choose one of the following):

1.2.1. Liquid-Liquid Extraction (LLE):

-

To the supernatant from the protein precipitation step, add 1 mL of a non-polar solvent such as hexane or methyl-tert-butyl ether (MTBE).

-

Vortex for 1 minute to ensure thorough mixing and extraction of the lipophilic vitamin D metabolites.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer containing the analytes to a new tube.

-

Repeat the extraction with another 1 mL of the organic solvent for improved recovery.

-

Combine the organic extracts.

1.2.2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove polar interferences.

-

Elute the vitamin D metabolites with 1 mL of methanol or acetonitrile.

1.3. Evaporation and Reconstitution:

-

Evaporate the combined organic extracts or the SPE eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried residue in 100-150 µL of the initial mobile phase (e.g., 50:50 methanol/water).

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

2.1. HPLC Conditions:

The chromatographic separation of vitamin D metabolites, particularly the epimers, is critical for accurate quantification. A reverse-phase C18 or a pentafluorophenyl (PFP) column is commonly used.

| Parameter | Value |

| HPLC System | A high-performance liquid chromatography system |

| Column | C18 or PFP, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water or 5mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or 5mM Ammonium Formate in Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

| Gradient Elution | A typical gradient starts at 50-70% B, increasing to 95-100% B over several minutes, followed by a re-equilibration step. |

2.2. Mass Spectrometry Conditions:

A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is recommended. APCI is often preferred for its reduced matrix effects and improved sensitivity for some vitamin D metabolites. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Value |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |

| Gas Temperatures | Optimized for the specific instrument (typically 350-550°C) |

| Ion Spray Voltage | Optimized for the specific instrument (typically 3000-5000 V) |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The following table provides example MRM transitions for common vitamin D metabolites. These should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 25(OH)D₃ | 401.3 | 383.3, 159.1 |

| 25(OH)D₂ | 413.3 | 395.3, 159.1 |

| 1,25(OH)₂D₃ | 419.3 | 401.3, 159.1 |

| 1,25(OH)₂D₂ | 431.3 | 413.3, 159.1 |

| 24,25(OH)₂D₃ | 417.3 | 399.3, 175.1 |

| d₆-25(OH)D₃ (IS) | 407.3 | 389.3 |

| d₃-1,25(OH)₂D₃ (IS) | 422.3 | 404.3 |

Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 1: Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL for 25(OH)D metabolites10 - 50 pg/mL for 1,25(OH)₂D metabolites |

| Intra- and Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimized by the sample preparation and chromatographic method |

Table 2: Example Chromatographic Retention Times

| Analyte | Retention Time (min) |

| 24,25(OH)₂D₃ | 3.5 |

| 1,25(OH)₂D₃ | 4.2 |

| 25(OH)D₃ | 5.8 |

| 25(OH)D₂ | 6.1 |

Note: Retention times are approximate and will vary depending on the specific HPLC column and conditions used.

Vitamin D Metabolic Pathway